molecular formula C5H3NO5 B1604211 5-Nitrofuran-3-carboxylic acid CAS No. 770-07-0

5-Nitrofuran-3-carboxylic acid

Cat. No. B1604211
CAS RN: 770-07-0
M. Wt: 157.08 g/mol
InChI Key: RYJMQGMUCNUWMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Nitrofuran-3-carboxylic acid involves several methods. One notable approach is the oxidation of the corresponding furan derivative. For instance, furfural α-hydroxyhydroperoxide can be quantitatively converted to 5-Nitrofuran-3-carboxylic acid . Researchers have explored various synthetic routes, including nitration and esterification, to obtain this compound .


Chemical Reactions Analysis

5-Nitrofuran-3-carboxylic acid can participate in various chemical reactions. It can undergo esterification, reduction, and other transformations. Researchers have utilized it as a precursor in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be in the range of 185-189°C .

Scientific Research Applications

Synthesis and Derivatives

  • 5-Nitrofuran-2-carboxylic acid has been synthesized through the oxidation of 5-nitrofurfural, highlighting the importance of this compound in chemical synthesis (Krapivin, Badovskaya, & Kul'nevich, 1975).
  • Derivatives of 5-nitrofuran-3-carboxylic acid, such as its methyl ester, have been investigated for their electrochemical properties, revealing stable anionic groups. These derivatives have been used to synthesize semisynthetic penicillins with activity against Gram-positive microorganisms (Kastron, Veinberg, Gavar, & Hiller, 1968).

Antimicrobial and Antibacterial Applications

  • Hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid exhibit promising antimicrobial and antifungal activities, surpassing some reference substances like nitrofurantoin and ampicillin (Popiołek, Rysz, Biernasiuk, & Wujec, 2020).
  • Nitrofuran derivatives, including those related to 5-nitrofuran-3-carboxylic acid, have shown mutagenic and antibacterial activities. Their reduction rates correlate with their biological activities (Kitamura, Koga, Tatsumi, Yoshimura, & Horiuchi, 1978).
  • N-ariliden(alkylidene)hydrazides of carboxymethylalginic acid, incorporating 5-nitrofuran cycles, display antimicrobial activity, particularly against fungal infections (Kosareva, Ananieva, & Iozep, 2019).

Pro-Drug Systems and Drug Synthesis

  • 5-Nitrofuran-2-ylmethyl group, associated with 5-nitrofuran-3-carboxylic acid, is explored as a bioreductively activated pro-drug system, potentially useful for delivering therapeutic drugs in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).
  • The 5-nitrofuran-2-ylmethylidene group is considered for creating prodrugs that can selectively release diol-containing drugs in hypoxic solid tumors (Mahmud, Garrett, & Threadgill, 1998).

Chemical Properties and Reactions

Future Directions

: Sigma-Aldrich: 5-Nitro-2-furoic acid : Synthesis of carbonyl-containing nitrofurans (microreview) : Synthesis of carbonyl-containing nitrofurans (microreview)

properties

IUPAC Name

5-nitrofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJMQGMUCNUWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633904
Record name 5-Nitrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrofuran-3-carboxylic acid

CAS RN

770-07-0
Record name 5-Nitrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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